molecular formula C22H23ClN4O4 B2605965 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-38-7

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2605965
CAS RN: 892272-38-7
M. Wt: 442.9
InChI Key: ZZIRNRHBEULDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Agents : A study on the design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties has revealed potent antiproliferative activities against various cancer cell lines. This research suggests that these compounds, including analogs of the specified chemical structure, could serve as effective antitumor agents due to their ability to inhibit cell migration, proliferation, and induce apoptosis in cancer cells (Li et al., 2020).

Synthesis and Cytotoxic Evaluation

  • Cytotoxic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating significant cytotoxic effects. These findings highlight the potential of quinazolinone derivatives, related to the chemical , as promising candidates for anticancer drug development (Poorirani et al., 2018).

Molecular Docking and Biological Activity

  • HSA Binding and Docking Studies : Research involving the synthesis, spectroscopic analysis, and molecular docking of new quinazoline derivatives has been conducted to understand their interaction with human serum albumin (HSA). These studies provide insights into the biological activity and potential therapeutic applications of such compounds, including their binding affinities and mechanisms of action (Murugesan et al., 2021).

properties

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-31-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)30)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRNRHBEULDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione

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